molecular formula C7H8INOS B13108682 Imino(2-iodophenyl)(methyl)-l6-sulfanone

Imino(2-iodophenyl)(methyl)-l6-sulfanone

Cat. No.: B13108682
M. Wt: 281.12 g/mol
InChI Key: HTWGUYKVWJNFFJ-UHFFFAOYSA-N
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Description

Imino(2-iodophenyl)(methyl)-l6-sulfanone is a compound that features an imino group attached to a 2-iodophenyl ring and a methyl group bonded to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(2-iodophenyl)(methyl)-l6-sulfanone typically involves the reaction of 2-iodoaniline with a suitable aldehyde or ketone under acidic or basic conditions to form the imineThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions and catalysts to enhance the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Imino(2-iodophenyl)(methyl)-l6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imino(2-iodophenyl)(methyl)-l6-sulfanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Imino(2-iodophenyl)(methyl)-l6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfur atom may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imino(2-iodophenyl)(methyl)-l6-sulfanone is unique due to the combination of its imine, 2-iodophenyl, and sulfur functionalities. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H8INOS

Molecular Weight

281.12 g/mol

IUPAC Name

imino-(2-iodophenyl)-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C7H8INOS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,1H3

InChI Key

HTWGUYKVWJNFFJ-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=CC=C1I

Origin of Product

United States

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